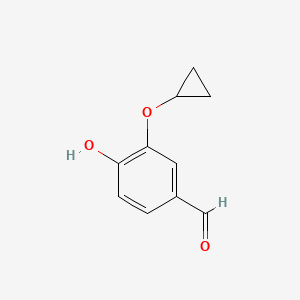

3-Cyclopropoxy-4-hydroxybenzaldehyde

描述

Position within Benzaldehyde (B42025) Chemistry and Related Aromatic Scaffolds

3-Cyclopropoxy-4-hydroxybenzaldehyde, also known by its alternative name 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde and CAS number 25934-52-5, is a derivative of benzaldehyde. hyphadiscovery.comcymitquimica.comchemicalbook.com Benzaldehydes are a class of organic compounds containing a formyl group attached to a benzene (B151609) ring. The reactivity of the aldehyde group and the potential for substitution on the aromatic ring make benzaldehydes versatile precursors in organic synthesis.

The core structure of this compound is a hydroxybenzaldehyde, specifically a derivative of 4-hydroxybenzaldehyde (B117250). scientificupdate.comunl.pt The presence of the hydroxyl group at the para position and the cyclopropoxy group at the meta position relative to the aldehyde imparts specific electronic and steric properties to the molecule. The cyclopropyl (B3062369) group, in particular, is a subject of considerable interest in medicinal chemistry. fiveable.meiris-biotech.de Due to its strained three-membered ring, it exhibits unique electronic properties, including the ability to act as an electron-donating group through conjugation with the adjacent aromatic pi-system. fiveable.me This electronic influence can modulate the reactivity of the aldehyde and the acidity of the phenolic hydroxyl group.

From a structural standpoint, the cyclopropyl moiety offers a degree of conformational rigidity and metabolic stability compared to linear alkyl groups. hyphadiscovery.comfiveable.mevulcanchem.com This has made cyclopropyl-containing scaffolds attractive in the design of new molecules with specific biological activities. iris-biotech.devulcanchem.com Therefore, this compound sits (B43327) at the intersection of classical benzaldehyde chemistry and the modern focus on incorporating unique structural motifs like the cyclopropyl group to fine-tune molecular properties.

Significance as a Synthetic Intermediate in Complex Molecule Design

The primary significance of this compound lies in its role as a key synthetic intermediate. Its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, allows for a variety of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation to form a wide array of derivatives.

A notable application of a closely related derivative is in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The intermediate for Roflumilast is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. chemicalbook.comchemdad.com It is plausible that this compound serves as a direct precursor to this intermediate, where the hydroxyl group is subsequently difluoromethylated.

The synthesis of such complex molecules often involves a multi-step process where the benzaldehyde derivative provides the core aromatic scaffold. The cyclopropoxy group is a critical pharmacophore in Roflumilast, contributing to its potency and metabolic profile. The synthesis of this drug highlights the industrial relevance of cyclopropoxy-substituted benzaldehydes.

Current Research Landscape and Emerging Academic Interests

The current research landscape for this compound is largely driven by its utility in medicinal chemistry and organic synthesis. While direct academic publications solely focused on this compound are not abundant, its importance can be inferred from the broader interest in cyclopropyl-containing molecules.

Emerging academic interests are centered on the unique properties imparted by the cyclopropyl group. Research in medicinal chemistry actively explores the use of cyclopropyl rings as bioisosteres for other functional groups, aiming to improve pharmacokinetic and pharmacodynamic properties of drug candidates. fiveable.mevulcanchem.com The cyclopropyl group can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups. hyphadiscovery.com

Furthermore, the development of novel synthetic methodologies for the introduction of cyclopropoxy groups onto aromatic rings is an active area of research. The synthesis of this compound itself, likely from precursors such as 3-chloro-4-hydroxybenzaldehyde (B1581250) and cyclopropylmethanol (B32771) (also known as cyclopropyl carbinol), is indicative of the need for efficient routes to such building blocks. cymitquimica.comfiveable.me As the demand for novel therapeutic agents with optimized properties continues to grow, the academic and industrial interest in specialized intermediates like this compound is expected to increase.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 25934-52-5 |

| Alternative Name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde |

| Appearance | Solid |

| Purity | 95.0% |

This data is compiled from available supplier information. cymitquimica.com

Structure

3D Structure

属性

IUPAC Name |

3-cyclopropyloxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-6-7-1-4-9(12)10(5-7)13-8-2-3-8/h1,4-6,8,12H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNGPCKPMIRORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464685 | |

| Record name | 3-CYCLOPROPOXY-4-HYDROXY-BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569685-48-9 | |

| Record name | 3-CYCLOPROPOXY-4-HYDROXY-BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 3 Cyclopropoxy 4 Hydroxybenzaldehyde

Established Reaction Pathways for the Synthesis of 3-Cyclopropoxy-4-hydroxybenzaldehyde

The formation of this compound can be approached through various synthetic strategies, primarily involving the formation of the ether linkage at the 3-position and ensuring the presence of the hydroxyl and aldehyde functionalities at the 4- and 1-positions, respectively.

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) serves as a foundational mechanism for the synthesis of this compound, particularly when starting with a precursor bearing a suitable leaving group on the aromatic ring. In these reactions, the aromatic ring, which is typically electron-rich, becomes susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The aldehyde group (-CHO) on the benzaldehyde (B42025) scaffold acts as a moderate electron-withdrawing group, activating the ring for such substitutions.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate and thus facilitating the reaction. masterorganicchemistry.comlibretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product. For the synthesis of the target molecule, this would involve the displacement of a leaving group by a cyclopropoxide nucleophile.

Alkylation Strategies for Ether Formation at the 3-Position

The Williamson ether synthesis is a widely employed and versatile method for forming the ether bond at the 3-position. researchgate.net This reaction follows an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. nih.gov In the context of synthesizing this compound, a common starting material is 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde).

A significant challenge in this approach is achieving regioselectivity, as protocatechualdehyde possesses two hydroxyl groups at the 3- and 4-positions. The 4-hydroxyl group is generally more acidic and thus more readily deprotonated, which can lead to alkylation at the 4-position. However, selective O-alkylation at the 3-position can be achieved by carefully controlling the reaction conditions. One strategy involves the use of a base to selectively deprotonate the more acidic 4-hydroxyl group, followed by its protection. Subsequently, the 3-hydroxyl group can be deprotonated and reacted with a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide) to form the desired ether linkage. A final deprotection step would then yield this compound.

Another approach to achieve regioselectivity is through the use of specific bases and solvent systems that favor alkylation at the 3-position. For instance, using a weaker base might selectively deprotonate the more nucleophilic 3-hydroxyl group under certain conditions.

Selective Hydroxylation Approaches at the 4-Position

An alternative synthetic route involves the introduction of the hydroxyl group at the 4-position of a pre-functionalized aromatic ring. Starting from 3-cyclopropoxybenzaldehyde, a selective hydroxylation at the para-position to the aldehyde group would yield the target compound.

Direct C-H hydroxylation of aromatic compounds is a challenging but increasingly researched area. Transition-metal-catalyzed C-H activation offers a promising avenue. researchgate.netacs.orgacs.org These methods often employ directing groups to achieve regioselectivity. For benzaldehyde derivatives, the aldehyde group itself can act as a weak directing group, typically favoring ortho-hydroxylation. acs.orgnih.gov However, achieving selective para-hydroxylation remains a significant synthetic hurdle and often requires multi-step processes or specialized catalytic systems that can overcome the inherent electronic and steric preferences of the substrate. Boron-mediated ortho-C–H hydroxylation of benzaldehydes using a transient imine directing group has been developed, highlighting the use of directing groups to control regioselectivity. nih.gov While this directs to the ortho position, it underscores the principle of using directing groups to achieve site-specific hydroxylation.

Synthesis from 3-Halo-4-hydroxybenzaldehyde Precursors

A practical and efficient method for synthesizing this compound involves the use of a 3-halo-4-hydroxybenzaldehyde precursor, such as 3-chloro-4-hydroxybenzaldehyde (B1581250). This approach leverages a nucleophilic substitution reaction where the phenoxide, generated by deprotonation of the hydroxyl group, displaces the adjacent halogen.

In a typical procedure, 3-chloro-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol (B32771) in the presence of a strong base like sodium hydride (NaH) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). The reaction is heated to drive the substitution. For example, a patented method describes the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol and sodium hydride in DMSO, heated to 110 °C for 10 hours, which resulted in a 91% yield of this compound with a purity of 95%.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. The choice of solvent, in particular, can have a profound impact on reaction rates, yields, and the formation of byproducts.

Solvent Effects and Reaction Medium Selection

The solvent plays a critical role in the Williamson ether synthesis by influencing the solubility of reactants and the nucleophilicity of the alkoxide. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

Commonly used polar aprotic solvents in this context include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724). researchgate.net Research has shown that replacing a protic solvent like an alcohol with DMSO can significantly increase the yield and reduce the reaction time in Williamson ether syntheses. acs.org For instance, one study demonstrated a yield increase from 61% to 95% by switching from n-butyl alcohol to DMSO as the solvent. acs.org

The selection of the solvent can also influence the regioselectivity of the reaction, especially when dealing with substrates with multiple reaction sites like protocatechualdehyde. The solvent can affect the relative acidity of the phenolic protons and the solvation of the resulting phenoxides, thereby directing the alkylation to a specific hydroxyl group.

Below is a table summarizing the impact of different solvents on a representative Williamson ether synthesis for the preparation of phenolic ethers.

Solvent Effects on Williamson Ether Synthesis of Phenolic Ethers

| Solvent | Typical Reaction Time | General Yield | Key Characteristics |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Reduced | High | Excellent for dissolving reactants and enhancing nucleophilicity. acs.org |

| Dimethylformamide (DMF) | Moderate | High | Aprotic polar solvent, widely used in SN2 reactions. |

| Acetonitrile | Moderate | Good | Less polar than DMSO and DMF, but effective. |

| Ethanol (B145695)/Methanol (B129727) | Prolonged | Lower | Protic nature can solvate and deactivate the nucleophile. |

| Acetone | Variable | Moderate | Commonly used, but may be less effective than more polar aprotic solvents. |

Catalyst Systems and Their Influence on Selectivity

The choice of catalyst system is paramount in directing the regioselective synthesis of this compound. The reaction typically employs a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The selectivity for the 3-position is influenced by the differential acidity of the two hydroxyl groups and steric hindrance.

In this context, inorganic bases are commonly used. For instance, the use of sodium bicarbonate (NaHCO₃) has been shown to be effective in promoting the desired alkylation. mdpi.com The milder basicity of NaHCO₃ compared to stronger bases like alkali hydroxides can contribute to higher selectivity. Another approach involves the use of stronger bases like potassium hydride (KH), which can lead to faster reaction rates. google.com

Phase-transfer catalysts (PTCs) represent another important class of catalysts for this type of etherification. slideshare.netyoutube.com PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and crown ethers, facilitate the transfer of the anionic phenoxide from an aqueous or solid phase to an organic phase where the alkylating agent is dissolved. slideshare.netyoutube.comnih.gov This enhances the reaction rate and can be performed under milder conditions. The general principle involves the formation of an ion pair between the PTC cation and the phenoxide anion, which is then soluble in the organic solvent. slideshare.net The use of sodium iodide (NaI) as a co-catalyst is also reported, which can participate in a Finkelstein-type reaction with the alkyl halide to generate a more reactive alkyl iodide in situ, thereby accelerating the reaction. mdpi.com

The influence of different catalyst systems on the yield of related etherification reactions is summarized in the table below.

| Catalyst/Base | Substrate | Alkylating Agent | Solvent | Yield | Reference |

| NaHCO₃ / NaI | 3,4-Dihydroxybenzaldehyde | Benzyl (B1604629) Chloride | DMF | 71% | mdpi.com |

| Potassium Hydride (KH) | 3-Bromo-4-hydroxybenzaldehyde (B1265673) | Cyclopropylmethanol | N,N-Dimethylacetamide | - | google.com |

| Potassium Carbonate (K₂CO₃) | 4-Hydroxybenzaldehyde (B117250) | 4-Nitrobenzyl Bromide | DMF | 74% | chemspider.com |

Interactive Data Table: Catalyst Systems in Etherification of Hydroxybenzaldehydes (This is a simplified, representative table based on available data for similar reactions. Specific yields for this compound with each catalyst would require dedicated experimental studies.)

| Catalyst/Base | Substrate | Alkylating Agent | Solvent | Reported Yield (%) |

|---|---|---|---|---|

| NaHCO₃ / NaI | 3,4-Dihydroxybenzaldehyde | Benzyl Chloride | DMF | 71 |

| Potassium Hydride (KH) | 3-Bromo-4-hydroxybenzaldehyde | Cyclopropylmethanol | DMA | Not specified |

| Potassium Carbonate (K₂CO₃) | 4-Hydroxybenzaldehyde | 4-Nitrobenzyl Bromide | DMF | 74 |

Temperature and Pressure Parameters

Temperature is a critical parameter that significantly influences the reaction rate and selectivity of the synthesis. The Williamson ether synthesis is typically conducted at elevated temperatures, often ranging from 50 to 100 °C, to ensure a reasonable reaction time of 1 to 8 hours. wikipedia.org

For the specific synthesis involving derivatives of 3,4-dihydroxybenzaldehyde, precise temperature control is crucial for achieving high regioselectivity. For example, a reaction temperature of 40°C has been successfully employed for the selective benzylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. mdpi.com In another instance, for the reaction of 3-bromo-4-hydroxybenzaldehyde with cyclopropylmethanol, a higher temperature of 60°C was used. google.com For similar etherification reactions, temperatures as high as 100°C have been reported. chemspider.com

The optimal temperature is a trade-off between reaction rate and the potential for side reactions, such as dialkylation or decomposition of the product. Higher temperatures can accelerate the reaction but may also decrease selectivity and yield due to the formation of undesired byproducts.

Pressure is generally not a critical parameter for this liquid-phase reaction and is typically carried out at atmospheric pressure.

Table: Temperature Parameters in Related Etherification Reactions

Purification Techniques for Synthesized this compound

Following the synthesis, the crude product mixture contains the desired this compound, unreacted starting materials, the isomeric byproduct (4-cyclopropoxy-3-hydroxybenzaldehyde), dialkylated product, and salts. Effective purification is therefore essential to isolate the target compound with high purity.

Chromatographic Separation Methods

Column chromatography is a widely used and effective method for the purification of this compound and its analogues. mdpi.comnih.gov Silica gel is the most common stationary phase for this purpose. chemspider.com

The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of ethyl acetate (B1210297) and hexanes is frequently employed. mdpi.com The polarity of the eluent is gradually increased to first elute the less polar byproducts, followed by the desired product. For instance, a 20% ethyl acetate in hexanes mixture has been used to purify similar monoprotected benzaldehydes. mdpi.com

For more complex mixtures or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be utilized, often in a preparative mode. nih.gov Reversed-phase columns (e.g., C18) with mobile phases like methanol-water mixtures are effective for separating compounds with different polarities. nih.gov The efficiency of the separation can be optimized by adjusting the solvent gradient, flow rate, and column temperature.

Recrystallization and Other Crystallization Protocols

Recrystallization is a powerful technique for purifying solid organic compounds and can be employed to obtain high-purity this compound. mt.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. mt.com

The selection of an appropriate solvent is the first and most crucial step. mt.com An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Common solvent systems for recrystallization include mixtures like heptanes/ethyl acetate, methanol/water, and acetone/water. reddit.com For a compound like this compound, a solvent pair consisting of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is insoluble) is often effective. A mixture of hexane (B92381) and toluene (B28343) has been suggested for recrystallizing a similar benzaldehyde derivative. chemspider.com

The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization of the pure compound, leaving the impurities dissolved in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Comparative Analysis of Synthetic Efficiency and Scalability

Yield and Selectivity: Methods employing mild bases like NaHCO₃ in the presence of NaI have demonstrated good yields (e.g., 71%) and high regioselectivity for the mono-alkylation of 3,4-dihydroxybenzaldehyde. mdpi.com The use of stronger bases like potassium hydride might lead to faster reactions but could potentially lower selectivity due to increased reactivity, leading to the formation of the dialkylated byproduct. Phase-transfer catalysis offers a promising route to achieve high yields under mild, biphasic conditions, which can simplify workup procedures. nih.gov

Reaction Conditions and Scalability: Syntheses conducted at moderate temperatures (e.g., 40-60°C) are generally more energy-efficient and easier to scale up compared to those requiring very high temperatures. mdpi.comgoogle.com The use of phase-transfer catalysis can be particularly advantageous for industrial-scale production as it often allows for lower reaction temperatures and can facilitate the separation of the catalyst from the product mixture. wikipedia.org The choice of solvent is also critical for scalability; solvents like DMF and DMA are effective but their high boiling points can complicate removal, whereas lower-boiling solvents might be preferred for ease of processing on a larger scale.

Chemical Reactivity and Derivatization Strategies of 3 Cyclopropoxy 4 Hydroxybenzaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group is a primary site for chemical modification, readily undergoing both oxidation and reduction to yield carboxylic acids and alcohols, respectively.

The aldehyde functional group of 3-Cyclopropoxy-4-hydroxybenzaldehyde can be oxidized to the corresponding carboxylic acid, 3-Cyclopropoxy-4-hydroxybenzoic acid. This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired yield, selectivity, and reaction conditions.

Common methods for the oxidation of aromatic aldehydes include the use of reagents like potassium permanganate (B83412) (KMnO₄), chromic acid, or milder oxidants to prevent unwanted side reactions. A particularly effective method for substrates containing other sensitive groups is the use of sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer. For instance, a similar compound, 3-cyclopropylmethoxy-4-difluoro-methoxy phenyl aldehyde, was successfully oxidized to its carboxylic acid derivative in high yield (95%) using sodium chlorite in a solution containing isopropyl alcohol, monobasic sodium phosphate, and glacial acetic acid. google.com This method is advantageous as it operates under relatively mild conditions, preserving the integrity of the phenolic hydroxyl and cyclopropoxy groups.

Biocatalytic methods also present a green and highly selective alternative. Aldehyde dehydrogenases (ALDHs) can catalyze the oxidation of aldehydes to carboxylic acids with exceptional chemoselectivity, often requiring only air as the oxidant and operating in aqueous buffer systems at physiological pH and temperature. nih.gov This enzymatic approach avoids the use of harsh or toxic reagents and ensures that other oxidizable functionalities within the molecule, such as the hydroxyl group, remain untouched. nih.gov

It is important to consider potential side reactions, such as the Dakin oxidation. In the presence of hydrogen peroxide and a base, para-hydroxybenzaldehydes can undergo rearrangement to form a hydroquinone (B1673460) and a carboxylate, which is a different reaction pathway from the simple oxidation of the aldehyde. wikipedia.orgwikipedia.org

Table 1: Selected Oxidation Methods for Aldehydes

| Oxidizing Agent/System | Typical Conditions | Product | Notes |

| Sodium Chlorite (NaClO₂) | Phosphate buffer, room temperature to 30°C | Carboxylic Acid | High yield and good selectivity for complex molecules. google.com |

| Potassium Permanganate (KMnO₄) | Basic solution, heat | Carboxylic Acid | Strong oxidant, may require careful control to avoid over-oxidation. youtube.com |

| Aldehyde Dehydrogenase (ALDH) | Aqueous buffer (pH ~8.5), 40°C, air | Carboxylic Acid | Highly chemoselective and environmentally benign biocatalytic method. nih.gov |

| Hydrogen Peroxide (H₂O₂) / Base | Basic conditions | Hydroquinone / Carboxylate | Proceeds via Dakin oxidation, a rearrangement reaction. wikipedia.org |

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-cyclopropoxy-4-hydroxyphenyl)methanol, also known as 3-Cyclopropoxy-4-hydroxybenzyl alcohol. This transformation is typically achieved using metal hydride reducing agents.

The most common and effective reagents for this reduction are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.orgchemguide.co.uk Sodium borohydride is a milder and more selective reagent, often preferred for its safety and compatibility with protic solvents like methanol (B129727) or ethanol (B145695). chemguide.co.uklibretexts.org The reaction is typically performed by adding solid sodium borohydride to a solution of the aldehyde in an alcohol. chemguide.co.uk The resulting intermediate alkoxide is then hydrolyzed, often simply by the solvent or by the addition of water, to yield the final alcohol product. libretexts.orgyoutube.com

Lithium aluminium hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org While it readily reduces aldehydes, it can also reduce other functional groups that are stable to NaBH₄. libretexts.org For a molecule like this compound, the milder NaBH₄ is generally sufficient and more practical. The reduction of the closely related 3-hydroxybenzaldehyde (B18108) to 3-hydroxybenzyl alcohol is readily accomplished with these standard hydride reagents. google.com

In general, the reduction of an aldehyde leads to a primary alcohol. libretexts.org This reaction is a cornerstone of organic synthesis for producing benzyl (B1604629) alcohol derivatives from their corresponding benzaldehydes.

Table 2: Common Reagents for Aldehyde Reduction

| Reducing Agent | Typical Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Alcohols (Methanol, Ethanol), Water | Mild, selective, safe to handle. libretexts.orgyoutube.com |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ethers (e.g., Diethyl ether, THF) | Very powerful, less selective, reacts violently with water. libretexts.org |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, enabling the synthesis of various derivatives through esterification and alkylation.

The hydroxyl group of this compound can be converted into an ester. This is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine (B92270) or triethylamine. The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl).

Another common method for esterification, particularly when using a carboxylic acid directly, is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in This method is effective for forming ester bonds under mild conditions. rasayanjournal.co.in These reactions allow for the introduction of a wide variety of acyl groups, leading to a library of novel ester derivatives with potentially different physical, chemical, and biological properties.

Alkylation of the phenolic hydroxyl group results in the formation of an ether. The Williamson ether synthesis is the classical method for this transformation, involving the reaction of the corresponding phenoxide with an alkyl halide. The phenoxide is generated in situ by treating the phenol with a suitable base.

The choice of base and solvent is crucial for achieving high yields and selectivity. For substituted phenols, reaction conditions can be tailored to favor alkylation at a specific hydroxyl group if more than one is present. In the case of catechols like 3,4-dihydroxybenzaldehyde (B13553), selective alkylation at the 4-position hydroxyl group can be achieved using an alkyl halide with a mild base such as sodium bicarbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The increased acidity of the 4-hydroxyl group, due to resonance stabilization of the phenoxide by the para-aldehyde group, facilitates its preferential reaction. nih.gov More recent studies have shown that cesium bicarbonate in acetonitrile (B52724) is also highly effective for the regioselective 4-O-alkylation of similar dihydroxybenzaldehydes, offering excellent yields. nih.gov These findings suggest that the 4-hydroxyl group in this compound would be the primary site of alkylation under such conditions.

Table 3: Methods for Phenolic Hydroxyl Group Derivatization

| Reaction | Reagents | Product Type | Notes |

| Esterification | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Ester | Classical and widely used method. |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Ester | Mild conditions, suitable for sensitive substrates. rasayanjournal.co.in |

| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., K₂CO₃, NaHCO₃, CsHCO₃) | Ether | A fundamental method for ether synthesis. nih.govnih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The benzene (B151609) ring of this compound is substituted with two electron-donating groups (hydroxyl and cyclopropoxy) and one electron-withdrawing group (aldehyde). These substituents significantly influence the ring's reactivity towards both electrophilic and nucleophilic substitution.

For electrophilic aromatic substitution (EAS) , the ring is highly activated. scranton.edu The hydroxyl (-OH) and cyclopropoxy (-O-c-Pr) groups are strong activating, ortho-, para-directors. The aldehyde (-CHO) group is a deactivating, meta-director. The powerful activating effects of the -OH and -O-c-Pr groups dominate the directing influence.

The -OH group at C-4 directs incoming electrophiles to positions C-3 (blocked) and C-5.

The -O-c-Pr group at C-3 directs to positions C-2 and C-4 (blocked).

The -CHO group at C-1 directs to position C-5.

Therefore, electrophilic substitution (e.g., halogenation, nitration, sulfonation) is strongly favored to occur at the C-5 position, which is activated by the ortho-hydroxyl group and the meta-aldehyde group. Substitution at the C-2 position is also possible due to the ortho-directing effect of the cyclopropoxy group, though it may be sterically hindered.

For nucleophilic aromatic substitution (SNA_r) , the reaction is generally disfavored. SNA_r requires the presence of strong electron-withdrawing groups (like nitro groups) to stabilize the negatively charged Meisenheimer complex intermediate and a good leaving group (typically a halide). libretexts.orgnih.gov The aromatic ring of this compound is rendered electron-rich by the potent electron-donating hydroxyl and cyclopropoxy groups, which deactivates it towards nucleophilic attack. youtube.com While the aldehyde group is electron-withdrawing, its effect is insufficient to overcome the strong donating effects of the other two substituents. Consequently, nucleophilic aromatic substitution on this ring system is not a synthetically viable pathway under standard conditions.

Multi-Component Reactions and Heterocyclic Annulations Involving this compound

The strategic positioning of the aldehyde and hydroxyl functionalities on the benzene ring allows this compound to serve as a key building block in the construction of a wide array of heterocyclic systems. Its reactivity is often harnessed through initial derivatization to form key intermediates like chalcones and Schiff bases, which then undergo cyclization reactions with various reagents. While classic named multi-component reactions (MCRs) directly employing this aldehyde are not extensively documented in readily available literature, several one-pot and sequential multi-step syntheses that embody the principles of MCRs have been effectively demonstrated. These reactions efficiently generate molecular complexity from simple precursors in a single synthetic operation.

A prominent strategy involves the Claisen-Schmidt condensation of this compound with various ketones to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are versatile intermediates for the synthesis of numerous five- and six-membered heterocycles. For instance, the reaction of 3-cyclopropoxy-4-hydroxy-chalcones with binucleophilic reagents such as urea, thiourea (B124793), or guanidine (B92328) hydrochloride leads to the formation of pyrimidine (B1678525) derivatives.

One specific example involves the synthesis of a series of chalcones by reacting this compound with different substituted acetophenones in the presence of a base like potassium hydroxide. These resulting chalcones are then subjected to cyclization with thiourea to yield pyrimidine-2-thiol (B7767146) derivatives. This two-step, one-pot approach is an efficient method for creating highly functionalized pyrimidine systems.

Furthermore, these chalcone (B49325) intermediates can be utilized in reactions with hydrazine (B178648) derivatives to afford pyrazoline scaffolds. The reaction of the chalcone with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in a suitable solvent like ethanol leads to the formation of the corresponding pyrazoline ring through a cyclocondensation reaction. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazoline (B3343090) derivatives.

Another significant derivatization pathway involves the formation of Schiff bases (imines) through the condensation of the aldehyde group of this compound with various primary amines. These Schiff bases are not merely derivatives but act as pivotal intermediates for the synthesis of other heterocyclic systems. For example, novel Schiff bases have been synthesized and subsequently used to create compounds with potential antimicrobial and anticancer activities.

The following tables detail the specific examples of heterocyclic annulations starting from this compound, outlining the reactants, reagents, and the resulting heterocyclic products.

Table 1: Synthesis of Chalcone Intermediates

This table outlines the reactants and conditions for the synthesis of chalcones starting from this compound.

| Reactant 1 | Reactant 2 (Substituted Acetophenone) | Base/Catalyst | Solvent | Product |

| This compound | 4-Chloroacetophenone | Potassium Hydroxide | Ethanol | (E)-1-(4-chlorophenyl)-3-(3-cyclopropoxy-4-hydroxyphenyl)prop-2-en-1-one |

| This compound | 4-Methylacetophenone | Potassium Hydroxide | Ethanol | (E)-3-(3-cyclopropoxy-4-hydroxyphenyl)-1-(p-tolyl)prop-2-en-1-one |

| This compound | 4-Methoxyacetophenone | Potassium Hydroxide | Ethanol | (E)-3-(3-cyclopropoxy-4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Table 2: Heterocyclic Annulation of Chalcone Derivatives

This table details the cyclization of chalcone intermediates to form various heterocyclic systems.

| Chalcone Intermediate | Reagent | Solvent | Resulting Heterocycle |

| (E)-1-(4-chlorophenyl)-3-(3-cyclopropoxy-4-hydroxyphenyl)prop-2-en-1-one | Thiourea | Ethanol | 6-(4-chlorophenyl)-4-(3-cyclopropoxy-4-hydroxyphenyl)-pyrimidine-2-thiol |

| (E)-3-(3-cyclopropoxy-4-hydroxyphenyl)-1-(p-tolyl)prop-2-en-1-one | Thiourea | Ethanol | 4-(3-cyclopropoxy-4-hydroxyphenyl)-6-(p-tolyl)pyrimidine-2-thiol |

| (E)-3-(3-cyclopropoxy-4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | 5-(3-cyclopropoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

| (E)-1-(4-chlorophenyl)-3-(3-cyclopropoxy-4-hydroxyphenyl)prop-2-en-1-one | Phenylhydrazine | Ethanol | 5-(3-cyclopropoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |

Table 3: Synthesis of Schiff Base Intermediates

This table shows the formation of Schiff bases from this compound and various amines.

| Reactant 1 | Reactant 2 (Amine) | Solvent | Product (Schiff Base) |

| This compound | 4-Aminobenzoic acid | Ethanol | 4-(((3-cyclopropoxy-4-hydroxyphenyl)methylene)amino)benzoic acid |

| This compound | 2-Aminothiazole | Ethanol | 3-cyclopropoxy-4-((thiazol-2-ylimino)methyl)phenol |

Spectroscopic Characterization and Structural Elucidation of 3 Cyclopropoxy 4 Hydroxybenzaldehyde and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen and carbon atoms within a molecule. By analyzing chemical shifts, coupling patterns, and correlations, a complete structural picture can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of 3-Cyclopropoxy-4-hydroxybenzaldehyde is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, the phenolic hydroxyl proton, and the protons of the cyclopropoxy group. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating nature of the hydroxyl and cyclopropoxy groups and the electron-withdrawing nature of the aldehyde group will cause specific deshielding and shielding effects.

The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton will also likely appear as a singlet, with its chemical shift being concentration-dependent, generally in the range of δ 5.0-6.0 ppm.

The aromatic region will display signals for the three protons on the benzene ring. The proton at the 2-position (H-2) is expected to be a doublet, the proton at the 5-position (H-5) a doublet of doublets, and the proton at the 6-position (H-6) a doublet. The coupling constants (J) between adjacent protons (ortho-coupling) are typically in the range of 7-9 Hz.

The cyclopropoxy group will show characteristic signals in the upfield region. The methine proton (-O-CH-) will likely appear as a multiplet, while the four methylene (B1212753) protons (-CH₂-) of the cyclopropyl (B3062369) ring will present as complex multiplets due to their diastereotopic nature and geminal and vicinal couplings.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.8 - 9.9 | s | - |

| Ar-H2 | 7.4 - 7.5 | d | ~2.0 |

| Ar-H5 | 6.9 - 7.1 | d | ~8.5 |

| Ar-H6 | 7.3 - 7.4 | dd | ~8.5, ~2.0 |

| OH | 5.5 - 6.5 | s (broad) | - |

| O-CH (cyclopropyl) | 3.8 - 4.0 | m | - |

| CH₂ (cyclopropyl) | 0.7 - 0.9 | m | - |

Note: Predicted values are based on the analysis of structurally similar compounds such as vanillin (B372448) and ethyl vanillin.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear furthest downfield, typically in the range of δ 190-195 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to the oxygen atoms (C-3 and C-4) will be more deshielded compared to the other aromatic carbons. The cyclopropoxy group carbons will appear in the upfield region, with the methine carbon attached to the oxygen being more downfield than the methylene carbons.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 191 - 193 |

| C-4 | 150 - 152 |

| C-3 | 148 - 150 |

| C-1 | 129 - 131 |

| C-6 | 125 - 127 |

| C-2 | 114 - 116 |

| C-5 | 112 - 114 |

| O-CH (cyclopropyl) | 74 - 76 |

| CH₂ (cyclopropyl) | 6 - 8 |

Note: Predicted values are based on the analysis of structurally similar compounds like vanillin and ethyl vanillin.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (H-5 with H-6). It would also show correlations between the methine and methylene protons of the cyclopropyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H-NMR spectrum to the corresponding signals in the ¹³C-NMR spectrum. For example, the signal for the aldehydic proton would correlate with the signal for the carbonyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range couplings). HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the aldehydic proton would show a correlation to the aromatic carbon at position 1 (C-1). The aromatic protons would show correlations to neighboring carbons and the carbons across the ring, confirming the substitution pattern. The protons of the cyclopropoxy group would show correlations to the aromatic carbon at position 3 (C-3). youtube.com In aromatic systems, the 3-bond coupling (³J) is generally stronger than the 2-bond coupling (²J). youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of hydrogen bonding.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch is expected to show two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the cyclopropyl group will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching of the aldehyde is expected in the region of 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to a non-conjugated aldehyde.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the ether and phenol (B47542) groups are expected to appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring will be present in the 750-900 cm⁻¹ region, and their positions can help confirm the substitution pattern.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehydic) | 2820 - 2880 & 2720 - 2780 | Weak |

| C-H Stretch (Cyclopropyl) | 2950 - 3000 | Medium |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ether & Phenol) | 1200 - 1300 | Strong |

| C-H Bend (Aromatic, out-of-plane) | 750 - 900 | Strong |

Note: Predicted values are based on the analysis of structurally similar compounds such as 3-hydroxybenzaldehyde (B18108) and ethyl vanillin. researchgate.netnist.gov

Raman Spectroscopy Applications (if applicable)

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be particularly useful for observing the symmetric breathing mode of the benzene ring and the C=C stretching vibrations, which often give strong Raman signals. The C=O stretch would also be visible. However, due to the presence of a hydroxyl group which can cause fluorescence, obtaining a high-quality Raman spectrum might be challenging.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the part of the molecule responsible for its color. For aromatic aldehydes like this compound and its analogues, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group of the aldehyde.

The UV-Vis spectra of these compounds are typically characterized by one or more absorption bands in the ultraviolet region. These bands arise from π → π* and n → π* electronic transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n → π* transitions, resulting from the promotion of an electron from a non-bonding orbital (on the oxygen atom of the carbonyl group) to a π* antibonding orbital, are typically less intense.

The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the benzene ring. In the case of this compound, the hydroxyl (-OH) and cyclopropoxy (-O-c-C3H5) groups act as auxochromes, which can modify the absorption characteristics of the benzaldehyde (B42025) chromophore. The hydroxyl group, being an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The cyclopropoxy group, also an electron-donating group, is expected to contribute to this effect.

To illustrate the expected UV-Vis absorption for this compound, we can examine the spectral data of its close analogues. For instance, 4-hydroxybenzaldehyde (B117250) exhibits a significant absorption maximum (λmax) around 285 nm. researchgate.net The introduction of an alkoxy group at the 3-position, such as a methoxy (B1213986) group in vanillin (3-methoxy-4-hydroxybenzaldehyde), results in a bathochromic shift, with a reported λmax of 310 nm. researchgate.net A similar trend is observed for the 3-ethoxy analogue. Based on these data, it is anticipated that this compound will also exhibit a principal absorption band in a similar region, likely between 300 and 320 nm, due to the electronic effects of the cyclopropoxy substituent.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Isopropanol | 285 | researchgate.net |

| Vanillin (3-Methoxy-4-hydroxybenzaldehyde) | Isopropanol | 310 | researchgate.net |

| 3-Ethoxy-4-hydroxybenzaldehyde | Ethanol (B145695) | Not explicitly found, but expected to be similar to Vanillin | |

| This compound | Ethanol/Methanol (B129727) (Predicted) | ~310-315 | Predicted based on analogues |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of organic compounds. In this technique, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint of the compound.

For this compound, the molecular formula is C10H10O3, which corresponds to a molecular weight of approximately 178.18 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M+) at m/z 178 would be expected, confirming the molecular weight of the compound.

The fragmentation pattern of this compound can be predicted by considering the fragmentation of its structural analogues, such as 4-hydroxybenzaldehyde and other substituted benzaldehydes. A common fragmentation pathway for aromatic aldehydes involves the loss of a hydrogen atom from the aldehyde group, leading to a strong [M-1]+ peak. nih.gov In this case, a significant peak at m/z 177 would be anticipated.

Another characteristic fragmentation is the cleavage of the formyl group (-CHO), resulting in an [M-29]+ peak. nih.gov For this compound, this would correspond to a fragment ion at m/z 149. Further fragmentation of the cyclopropoxy group is also likely. The cyclopropyl ring can undergo ring-opening and subsequent fragmentation. For instance, the loss of the entire cyclopropoxy group (-OC3H5) would result in a fragment at m/z 121, corresponding to the 4-hydroxybenzoyl cation. The loss of the cyclopropyl radical (•C3H5) would lead to a fragment at m/z 137.

The mass spectrum of 4-hydroxybenzaldehyde shows a strong molecular ion peak at m/z 122 and a very intense peak at m/z 121, corresponding to the loss of a hydrogen atom. nih.gov Other significant fragments are observed at m/z 93 (loss of -CHO) and m/z 65 (loss of -CHO and -CO). nih.gov

Based on this, the predicted major fragments for this compound are summarized in the table below.

| m/z | Proposed Fragment Ion | Structure of Fragment |

|---|---|---|

| 178 | [M]+• (Molecular Ion) | [C10H10O3]+• |

| 177 | [M-H]+ | [C10H9O3]+ |

| 149 | [M-CHO]+ | [C9H9O2]+ |

| 137 | [M-C3H5]+ | [C7H5O3]+ |

| 121 | [M-OC3H5]+ | [C7H5O2]+ |

The analysis of these characteristic fragments in the mass spectrum, in conjunction with the molecular ion peak, provides conclusive evidence for the structure of this compound.

Computational Chemistry and Theoretical Investigations of 3 Cyclopropoxy 4 Hydroxybenzaldehyde

Quantum Chemical Calculations for Optimized Molecular Geometries

Typically, the first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized molecular geometry.

Density Functional Theory (DFT) Studies for Structural Optimization

For analogous compounds, researchers frequently use Density Functional Theory (DFT), particularly with the B3LYP functional, to predict bond lengths, bond angles, and dihedral angles. This method provides a good balance between computational cost and accuracy for organic molecules. However, no specific DFT optimization data for 3-Cyclopropoxy-4-hydroxybenzaldehyde has been found.

Hartree-Fock (HF) and Semi-Empirical Methods (e.g., PM3, MM2)

While the Hartree-Fock (HF) method is a foundational ab initio approach, it is often less accurate than DFT for electron correlation effects. Semi-empirical methods like PM3 and MM2 offer faster calculations but with lower accuracy and are generally used for very large systems. No published studies employing these methods for the structural optimization of this compound are available.

Selection and Validation of Appropriate Basis Sets (e.g., 6-31G(d), 6-311G(d))

The choice of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for the accuracy of quantum chemical calculations. Pople-style basis sets like 6-31G(d) and 6-311G(d) are standard choices for such calculations. The validation of a chosen basis set would typically involve comparing calculated results against experimental data, which is absent for this specific compound.

Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, further calculations can elucidate the electronic properties that govern the molecule's reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and polarizability. A small gap suggests higher reactivity. Without computational studies, the HOMO-LUMO energy gap for this compound remains undetermined.

Global Reactivity Indices (e.g., Hardness, Softness, Electronegativity, Electrophilicity Index)

Theoretical studies on related benzaldehyde (B42025) derivatives frequently employ Density Functional Theory (DFT) to calculate global reactivity descriptors. These indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the chemical reactivity and stability of a molecule. Key descriptors include:

Electronegativity (χ): Describes the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in its electron distribution. A larger HOMO-LUMO gap generally signifies greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings.

Without specific DFT calculations for this compound, a data table for these values cannot be compiled.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map is typically rendered as a 3D plot where different colors represent varying electrostatic potentials.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic reactivity. In benzaldehyde derivatives, this region is typically located around the oxygen atom of the carbonyl group.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly the hydroxyl proton.

Green Regions: Denote areas of neutral or near-zero potential.

For this compound, one would expect the MEP map to show strong negative potential around the carbonyl and hydroxyl oxygens and positive potential on the hydroxyl and aldehydic hydrogens. However, a specific MEP map has not been published.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computed NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. This method, often used in conjunction with DFT (e.g., B3LYP functional), can provide theoretical ¹H and ¹³C NMR spectra that show good correlation with experimental data after appropriate scaling. The accuracy of these predictions depends on the chosen basis set and the computational model. For novel or uncharacterized compounds, GIAO calculations are instrumental in assigning chemical structures and confirming isomeric purity. No computed NMR data for this compound is currently available in the literature.

Predicted Vibrational Frequencies and IR Spectra

Theoretical vibrational analysis, typically performed using DFT methods, is used to calculate the fundamental vibrational modes of a molecule. The results are used to predict the infrared (IR) and Raman spectra. A comparison between the computed and experimental spectra can help in the comprehensive assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For a molecule like this compound, key vibrational modes would include the O-H stretch, C=O stretch of the aldehyde, C-H stretches of the aromatic ring and cyclopropyl (B3062369) group, and various ring vibrations. Scaling factors are often applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. Specific predicted frequencies for this compound have not been reported.

Theoretical UV-Vis Absorption Maxima (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. These calculations yield information about the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π→π* or n→π*). For aromatic aldehydes, the spectra are characterized by transitions involving the phenyl ring and the carbonyl group. Studies on related molecules often show a good match between TD-DFT predictions and experimental spectra, which can be further improved by considering solvent effects. There are no published TD-DFT studies focused on this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the electron density distribution in a molecule, translating complex wavefunctions into a simple, intuitive Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.deq-chem.com This analysis allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation and hydrogen bonding, which are crucial for understanding the stability and reactivity of a molecule. uni-muenchen.denih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a measure of the delocalization of electron density, which is directly related to the stability of the molecule. nih.gov

The primary intramolecular interactions expected to be significant in this compound are:

Intramolecular Hydrogen Bonding: A key stabilizing feature in 4-hydroxybenzaldehyde (B117250) derivatives is the presence of an intramolecular hydrogen bond between the hydroxyl group at the C4 position and the oxygen atom of the adjacent cyclopropoxy group at the C3 position. rsc.org This interaction helps to lock the conformation of the molecule, enhancing its stability. The strength of this hydrogen bond can be estimated by the stabilization energy (E⁽²⁾) associated with the interaction between the lone pair of the oxygen in the cyclopropoxy group and the antibonding orbital of the O-H bond.

The stability of a molecule can be quantitatively assessed using the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This analysis provides the stabilization energy (E⁽²⁾) for each donor-acceptor interaction, with higher E⁽²⁾ values indicating stronger interactions and greater stabilization. nih.govwisc.edu

Detailed Research Findings from Analogous Compounds

Computational studies on vanillin (B372448) and its derivatives provide valuable insights into the expected NBO analysis results for this compound. For instance, in a study of 3-ethoxy-4-hydroxybenzaldehyde, significant stabilization energies were reported for the delocalization of electron density from the lone pairs of the oxygen atoms to the π* orbitals of the benzene (B151609) ring. biointerfaceresearch.com

A hypothetical NBO analysis of this compound would likely reveal the following key interactions, as illustrated in the data tables below. The values presented are illustrative and based on findings for structurally similar molecules.

Interactive Data Tables

The following tables summarize the expected significant intramolecular interactions and their corresponding stabilization energies (E⁽²⁾) from a hypothetical NBO analysis of this compound.

Table 1: Key Intramolecular Interactions and Stabilization Energies (E⁽²⁾)

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

| LP (O) of C4-OH | σ* (C3-O) | ~2.5 | Intramolecular Hydrogen Bond |

| LP (O) of C3-O-Cyclopropyl | π* (C3-C4) | ~18-22 | Hyperconjugation (p-π) |

| LP (O) of C1=O | π* (C1-C2) | ~15-20 | Hyperconjugation (p-π) |

| π (C2-C3) | π* (C4-C5) | ~20-25 | Hyperconjugation (π-π) |

| π (C4-C5) | π (C6-C1) | ~20-25 | Hyperconjugation (π-π*) |

Note: The stabilization energies (E⁽²⁾) are hypothetical and based on values reported for analogous compounds in the literature. The actual values for this compound would require a specific computational study.

Mechanistic Research on the Biological Activities of 3 Cyclopropoxy 4 Hydroxybenzaldehyde and Its Analogues

Molecular Targets and Signaling Pathways

The anticancer activity of 3-Cyclopropoxy-4-hydroxybenzaldehyde and its analogues is linked to their ability to interfere with specific signaling cascades crucial for tumor progression. By targeting these pathways, these compounds can disrupt the cellular machinery that drives malignancy.

Modulation of the TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and extracellular matrix (ECM) production. nih.gov In the context of cancer, the TGF-β1 isoform can paradoxically promote tumor progression by inducing fibrosis and epithelial-mesenchymal transition (EMT). nih.govnih.gov The canonical pathway operates through the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, by activated TGF-β receptors. nih.govnih.gov These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in processes like EMT. nih.gov

While direct modulation of the TGF-β1/Smad pathway by this compound has not been explicitly detailed in available research, its documented role in inhibiting EMT suggests an indirect regulatory influence. By suppressing the phenotypic changes associated with EMT, the compound effectively counteracts the downstream consequences of pro-tumorigenic TGF-β1/Smad signaling.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. mdpi.com This transition is a key driver of cancer invasion and metastasis. mdpi-res.com Research has shown that a benzaldehyde (B42025) derivative, referred to as CDBA (Cyclopropyldioxy-benzaldehyde), effectively suppresses a state of epithelial-mesenchymal plasticity (EMP), a broader process that includes EMT. nih.govfujita-hu.ac.jp

The primary mechanism identified for this inhibition is the targeting of the interaction between the 14-3-3ζ protein and the phosphorylated form of histone H3 at serine 28 (H3S28ph). nih.govfujita-hu.ac.jp This interaction is implicated in promoting treatment resistance and regulating the transcription of genes essential for EMT and cancer stemness. nih.gov By disrupting the 14-3-3ζ/H3S28ph complex, the benzaldehyde analogue inhibits the expression of these critical genes, thereby suppressing the cell's ability to undergo EMT and metastasize. nih.govfujita-hu.ac.jp This targeted disruption offers a promising strategy to overcome treatment resistance and limit the spread of cancer. nih.gov

Regulation of Gene and Protein Expression

The inhibition of EMT by this compound and its analogues is reflected in distinct changes in the expression profiles of key epithelial and mesenchymal protein markers.

Downregulation of α-SMA, Vimentin, and Collagen I Expression

The acquisition of a mesenchymal phenotype during EMT is characterized by the increased expression of specific proteins, including α-smooth muscle actin (α-SMA), Vimentin, and Collagen I. α-SMA is a marker for myofibroblasts, cells that are key players in tissue fibrosis. researchgate.net Vimentin is an intermediate filament protein that is characteristic of mesenchymal cells and contributes to their motility and structural integrity. researchgate.net Collagen I is a major component of the extracellular matrix, and its excessive deposition is a hallmark of fibrotic conditions that often accompany cancer progression. nih.gov

The inhibition of the EMT process by benzaldehyde analogues logically leads to the downregulation of these mesenchymal markers. By preventing the cellular transformation towards a mesenchymal state, the expression of genes encoding α-SMA, Vimentin, and Collagen I is suppressed, which is a key indicator of the compound's anti-fibrotic and anti-metastatic potential.

Table 1: Effect on Mesenchymal Marker Expression

| Marker | Cellular Role | Effect of Benzaldehyde Analogue |

|---|---|---|

| α-SMA | Myofibroblast marker, fibrosis | Downregulation |

| Vimentin | Mesenchymal intermediate filament, motility | Downregulation |

| Collagen I | Extracellular matrix component, fibrosis | Downregulation |

Upregulation of E-cadherin Expression

E-cadherin is a crucial protein for forming adherens junctions, which are responsible for tight cell-cell adhesion in epithelial tissues. The loss of E-cadherin is considered a fundamental event in EMT, allowing cells to detach from the primary tumor and invade surrounding tissues. mdpi.com

Research on a benzaldehyde derivative demonstrated its ability to suppress EMP. nih.gov A key consequence of inhibiting EMT is the maintenance or restoration of E-cadherin expression. In untreated tumors, clusters of invasive, round cells often show a loss of polarity despite retaining E-cadherin expression, a feature of a plastic, intermediate EMT state. nih.gov By inhibiting the molecular drivers of EMT, such as the 14-3-3ζ/H3S28ph interaction, benzaldehyde analogues are expected to stabilize the epithelial phenotype and promote the functional expression of E-cadherin at the cell membrane, thereby reinforcing cell-cell adhesion and reducing cellular invasive potential.

Table 2: Effect on Epithelial Marker Expression

| Marker | Cellular Role | Effect of Benzaldehyde Analogue |

|---|

| E-cadherin | Epithelial cell-cell adhesion | Upregulation / Restoration |

Enzyme Inhibition Mechanisms

The biological activities of benzaldehyde derivatives extend to the direct inhibition of specific enzymes involved in various pathological processes. Research on compounds structurally related to this compound has revealed several enzymatic targets.

For instance, 4-Hydroxybenzaldehyde (B117250) has been shown to possess anti-inflammatory properties by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, a recent study on novel 4-Hydroxy derivatives identified dual-target inhibitors of α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), with one compound also showing inhibitory activity against α-amylase. nih.gov The kinetic analysis of this compound revealed a mixed-type inhibition mechanism against α-glucosidase, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Beyond direct catalytic site inhibition, the anticancer mechanism for benzaldehyde analogues involves disrupting protein-protein interactions that are critical for signaling. As mentioned, a key action is the inhibition of the interaction between 14-3-3ζ and its various client proteins, which effectively functions as a pathway inhibition mechanism. nih.govfujita-hu.ac.jp This broader activity profile highlights the diverse ways in which these compounds can exert their therapeutic effects.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxybenzaldehyde |

| α-smooth muscle actin (α-SMA) |

| Benzaldehyde |

| CDBA (Cyclopropyldioxy-benzaldehyde) |

| Collagen I |

| E-cadherin |

| Smad2 |

| Smad3 |

| Smad4 |

| Transforming Growth Factor-beta 1 (TGF-β1) |

Phosphodiesterase-4 (PDE4) Inhibition and Selectivity

The compound this compound serves as a critical structural motif and a key synthetic intermediate for a class of potent phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a crucial role in modulating inflammatory responses. mdpi.comnih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn regulates the production of various inflammatory mediators. nih.gov

The core structure of this compound, featuring a catechol-ether system, is fundamental to its utility in developing PDE4 inhibitors. This arrangement is designed to occupy a specific binding pocket within the active site of the PDE4 enzyme. While direct inhibitory data for this compound itself is not extensively published, its derivatives, such as Roflumilast and Piclamilast, are well-documented PDE4 inhibitors. Roflumilast, for instance, is approved for treating severe Chronic Obstructive Pulmonary Disease (COPD) and plaque psoriasis. mdpi.com

A significant area of research in this field is the development of inhibitors with selectivity for specific PDE4 subtypes. The PDE4 family is composed of four distinct subfamilies: PDE4A, PDE4B, PDE4C, and PDE4D. nih.gov These subtypes are expressed differently across various tissues and cells. It is hypothesized that the therapeutic anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the inhibition of PDE4B and PDE4D, while adverse effects like emesis are linked to the inhibition of PDE4D in the central nervous system. researchgate.netnih.gov Consequently, developing inhibitors that selectively target PDE4B over PDE4D is a key objective to widen the therapeutic window. researchgate.neteurekaselect.com

The structural differences between the active sites of PDE4 subfamilies, although subtle, can be exploited for designing selective inhibitors. nih.goveurekaselect.com For example, variations in the M-loop region of the active site between PDE4B and PDE4D can influence inhibitor binding and potency. researchgate.net The development of next-generation inhibitors focuses on maximizing interactions with these variable regions to achieve desired selectivity profiles. nih.gov

To illustrate the concept of subtype selectivity, the table below shows inhibitory data for a known PDE4 inhibitor across the four subtypes.

| PDE4 Subtype | IC₅₀ (μM) |

|---|---|

| PDE4A | 3.3 |

| PDE4B | 0.65 |

| PDE4C | 5.7 |

| PDE4D | 0.57 |

Investigation of Inhibitory Effects on Related Enzymes

Research into the biological activities of benzaldehyde derivatives has extended beyond PDE4, exploring their potential to inhibit other enzymes as suggested by the activities of structurally similar compounds.

Tyrosinase

Derivatives of 4-hydroxybenzaldehyde have been synthesized and evaluated as inhibitors of mushroom tyrosinase, an enzyme central to melanin (B1238610) production. nih.govresearchgate.net In one study, the parent compound 4-hydroxybenzaldehyde showed an IC₅₀ value of 1.22 mM. nih.gov Several synthesized derivatives exhibited significantly more potent inhibition. nih.gov For example, a derivative bearing a dimethoxyl phosphate (B84403) group was identified as a potent, non-competitive inhibitor with an IC₅₀ value of 0.059 mM. nih.govnih.gov The mechanism of inhibition for some benzaldehyde derivatives is believed to involve the formation of a Schiff base between the aldehyde group and a primary amino group within the enzyme's active site. researchgate.net

| Compound | Substituent at Position 4 | IC₅₀ (mM) |

|---|---|---|

| Parent | -OH (4-hydroxybenzaldehyde) | 1.22 |

| Derivative 1 | -OCH₂CH₂OH | 2.55 |

| Derivative 2 | -OP(O)(OCH₃)₂ | 0.059 |

GABA Transaminase (GABA-T)

4-Hydroxybenzaldehyde (HBA) and its derivatives have been examined as inhibitors of enzymes in the GABA shunt pathway, specifically GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). nih.gov HBA demonstrated competitive inhibition of GABA-T with respect to α-ketoglutarate. nih.gov The structural similarity of these benzaldehyde derivatives to the enzymes' natural substrates is thought to be the basis for their inhibitory effects. nih.gov

c-Src, EGFR, and IGFR

While direct inhibitory studies of this compound against tyrosine kinases like c-Src, Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor-1 Receptor (IGFR) are not widely reported, the broader class of benzaldehyde derivatives has been explored for such activities.

c-Src: The development of selective c-Src kinase inhibitors is an active area of cancer research. nih.govnih.gov While current advanced inhibitors often feature more complex heterocyclic scaffolds, the fundamental principles of targeting specific amino acid residues could potentially be applied to novel scaffolds.

EGFR: Various derivatives containing benzaldehyde or related chalcone (B49325) structures have been synthesized and evaluated as EGFR inhibitors. nih.gov EGFR is a well-established target in cancer therapy, and inhibitors like erlotinib (B232) and gefitinib (B1684475) are used clinically. mdpi.com The search for new structural classes of inhibitors is ongoing. reactionbiology.com

IGFR: The IGF-1R signaling pathway is implicated in cell proliferation and survival, making it a target for cancer therapy. nih.govacs.org Inhibitors of IGF-1R have been developed, some of which are noted to act synergistically with other cancer treatments. nih.gov The exploration of diverse chemical scaffolds, including those derived from natural products and synthetic molecules, continues. selleckchem.com

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of inhibitors derived from the this compound scaffold is highly dependent on the nature and position of its functional groups. SAR studies provide insight into the molecular features crucial for potency and selectivity.

Role of the Catechol Ether System in PDE4 Inhibition

For PDE4 inhibition, the 3,4-dialkoxy-substituted phenyl ring (a catechol ether system) is a classic pharmacophore. This group fits into a hydrophobic pocket within the PDE4 active site, anchored by interactions with key glutamine and asparagine residues.